1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride
Overview
Description
1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C7H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride typically involves the reaction of 1-(2-methoxyethyl)pyrrolidin-3-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:
Starting Material: 1-(2-Methoxyethyl)pyrrolidin-3-amine
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is typically performed at room temperature with the addition of HCl to the amine solution, followed by crystallization to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)pyrrolidin-3-one
- 1-(2-Methoxyethyl)-3-pyrrolidinamine
- N-Hexyl-1-(3-methoxybenzyl)pyrrolidin-3-amine
Uniqueness
1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
Molecular Formula |
C7H18Cl2N2O |
---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-10-5-4-9-3-2-7(8)6-9;;/h7H,2-6,8H2,1H3;2*1H |
InChI Key |
PCZATZDDCHSCJK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCC(C1)N.Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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